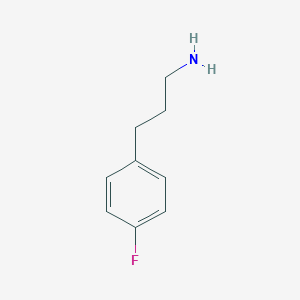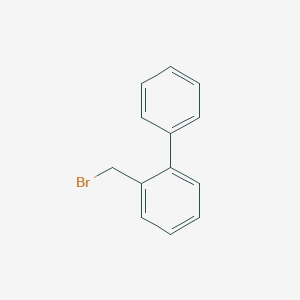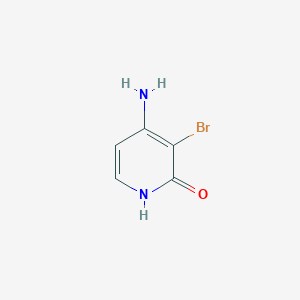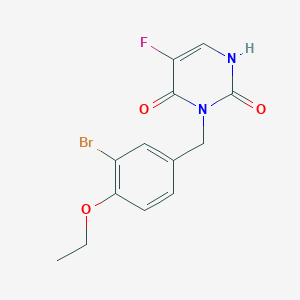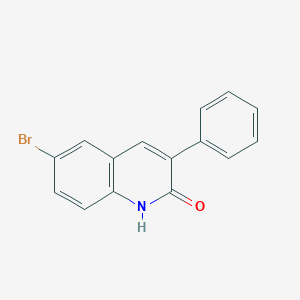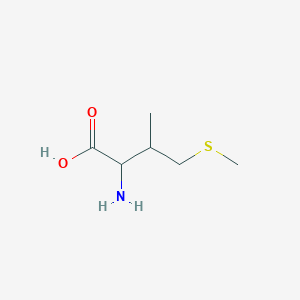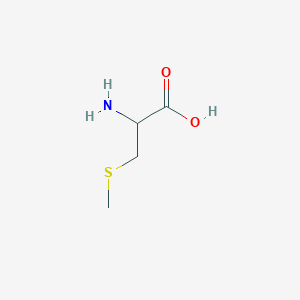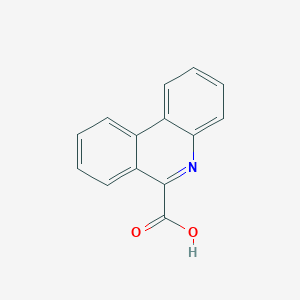
6-Phenanthridinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenanthridinecarboxylic acid is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It is a member of the phenanthridine family and is widely used in various fields, including medicinal chemistry, biochemistry, and material science.
Wirkmechanismus
The mechanism of action of 6-Phenanthridinecarboxylic acid is not fully understood. However, it is believed to interact with various biological targets, including DNA, RNA, and proteins. It has been shown to intercalate into DNA and inhibit DNA replication and transcription. It has also been shown to bind to RNA and inhibit RNA synthesis. In addition, it has been shown to interact with various proteins, including enzymes and receptors.
Biochemische Und Physiologische Effekte
6-Phenanthridinecarboxylic acid has several biochemical and physiological effects. In vitro studies have shown that it exhibits antimicrobial activity against various bacterial and fungal strains. It has also been shown to exhibit antitumor activity against various cancer cell lines. In addition, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Phenanthridinecarboxylic acid in lab experiments include its ease of synthesis, low cost, and wide range of applications. However, its limitations include its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research of 6-Phenanthridinecarboxylic acid. One of the directions is to explore its potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory diseases. Another direction is to develop new synthetic methods for the synthesis of 6-Phenanthridinecarboxylic acid and its derivatives. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties.
Synthesemethoden
The synthesis of 6-Phenanthridinecarboxylic acid can be achieved through several methods, including the Pinner reaction, Ullmann reaction, and Sonogashira coupling. The Pinner reaction involves the reaction of 2-aminobenzamide with acetic anhydride in the presence of hydrochloric acid. The Ullmann reaction involves the reaction of 2-iodobenzoic acid with copper powder in the presence of N,N-dimethylformamide. The Sonogashira coupling involves the reaction of 2-iodobenzoic acid with phenylacetylene in the presence of palladium catalyst and copper iodide.
Wissenschaftliche Forschungsanwendungen
6-Phenanthridinecarboxylic acid has several scientific research applications, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, it has been used as a starting material for the synthesis of various bioactive compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents. In biochemistry, it has been used as a fluorescent probe for the detection of DNA and RNA. In material science, it has been used as a building block for the synthesis of various functional materials, including polymers, dendrimers, and metal-organic frameworks.
Eigenschaften
CAS-Nummer |
19711-92-3 |
|---|---|
Produktname |
6-Phenanthridinecarboxylic acid |
Molekularformel |
C14H9NO2 |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
phenanthridine-6-carboxylic acid |
InChI |
InChI=1S/C14H9NO2/c16-14(17)13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H,(H,16,17) |
InChI-Schlüssel |
DQISNQZAUQTBOG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2C(=O)O |
Synonyme |
6-Phenanthridinecarboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline](/img/structure/B10601.png)
